molecular formula C14H14N2O2 B1394328 4-(Hydroxymethyl)-N'-phenylbenzohydrazide CAS No. 114068-92-7

4-(Hydroxymethyl)-N'-phenylbenzohydrazide

Cat. No. B1394328
M. Wt: 242.27 g/mol
InChI Key: PLIHJTRDMLTGTL-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-N'-phenylbenzohydrazide (4-HMPBH) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water, ethanol, and methanol, and is used in a variety of laboratory experiments. 4-HMPBH is most commonly used as a reagent in organic synthesis, but it also has a wide range of applications in biochemical and physiological research.

Scientific Research Applications

Catalysis in Bromination Reactions

4-(Hydroxymethyl)-N'-phenylbenzohydrazide derivatives, like 4-(Hydroxymethyl)phenyl benzyl selenoxide, have been utilized in catalyzing bromination reactions. They show enhanced performance in halide-permeable xerogels, significantly increasing reaction rates compared to xerogel-free solutions. These catalysts maintain their activity over multiple uses and can be easily recovered from reaction mixtures (Bennett et al., 2008).

Dermatological Studies

In dermatological research, compounds related to 4-(Hydroxymethyl)-N'-phenylbenzohydrazide have been studied for their interaction with skin enzymes. For instance, parabens, which are esters of 4-hydroxybenzoic acid, undergo hydrolysis by dermal carboxylesterases, a process that has implications for understanding dermal absorption and potential localized toxicity (Jewell et al., 2007).

Textile Industry

In the textile industry, derivatives of 4-(Hydroxymethyl)-N'-phenylbenzohydrazide have been utilized in the synthesis of azodisperse dyes for dyeing polyester fabrics. These compounds offer varied dyeing performances based on their specific chemical structures (Metwally et al., 2008).

Bioproduct Synthesis

4-Hydroxybenzoic acid, closely related to 4-(Hydroxymethyl)-N'-phenylbenzohydrazide, has emerged as an intermediate for producing high-value bioproducts. Its biosynthesis via synthetic biology and metabolic engineering is crucial for applications in diverse fields like food, cosmetics, pharmacy, and more (Wang et al., 2018).

Antitumor Research

Certain 4-(Hydroxymethyl)-N'-phenylbenzohydrazide analogs have demonstrated antitumor activities. For example, specific derivatives have shown inhibitory effects on the growth of various cancer cell lines, including leukemia and non-small lung cancer (Bhole & Bhusari, 2011).

Polymer Science

In polymer science, 4-(Hydroxymethyl)phenyl derivatives have been utilized to functionalize polymers for applications in solid and solution-phase organic synthesis. These polymers demonstrate high reactivity and are versatile supports for various chemical reactions (Krajnc et al., 2006).

properties

IUPAC Name

4-(hydroxymethyl)-N'-phenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-10-11-6-8-12(9-7-11)14(18)16-15-13-4-2-1-3-5-13/h1-9,15,17H,10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIHJTRDMLTGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244845
Record name 4-(Hydroxymethyl)benzoic acid 2-phenylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-N'-phenylbenzohydrazide

CAS RN

114068-92-7
Record name 4-(Hydroxymethyl)benzoic acid 2-phenylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114068-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)benzoic acid 2-phenylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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